5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan, methoxyphenyl, and methanesulfonyl groups through various substitution reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(FURAN-2-YL)-2-METHYL-4-PYRIMIDINAMINE
- 5-(FURAN-2-YL)-3-METHYL-4-PYRIMIDINOL
- 5-(FURAN-2-YL)-2-METHYL-4-PYRIMIDINECARBOXYLIC ACID
Uniqueness
5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N4O5S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O5S/c1-18-8-4-5-12-22(18)28-25(31)24-23(15-27-26(29-24)36(3,32)33)30(17-21-11-7-13-35-21)16-19-9-6-10-20(14-19)34-2/h4-15H,16-17H2,1-3H3,(H,28,31) |
InChI Key |
LMPUMMATYWCQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)OC)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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